Ethyl 3-chlorobenzoate

Description

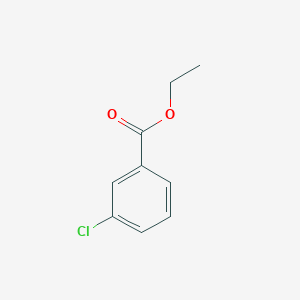

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFRSNCBCHABAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150181 | |

| Record name | Ethyl 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-76-3 | |

| Record name | Benzoic acid, 3-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-chlorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-chloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chlorobenzoate (B1228886) is a halogenated aromatic ester that serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its application as a key building block in the pharmaceutical industry, notably in the synthesis of the antiprotozoal drug Etofamide.

Chemical and Physical Properties

Ethyl 3-chlorobenzoate is a colorless to light yellow liquid at room temperature. Its core chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| CAS Number | 1128-76-3 | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 118-120 °C at 13 mmHg | [2] |

| Density | 1.186 g/cm³ | [2] |

| Refractive Index (n²⁰/D) | 1.5220 | [2] |

| Solubility | Insoluble in water, soluble in common organic solvents like ethanol (B145695), ether, and acetone. |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a triplet at approximately 1.4 ppm corresponding to the methyl protons (-CH₃) of the ethyl group, a quartet at around 4.4 ppm from the methylene (B1212753) protons (-CH₂-) of the ethyl group, and a series of multiplets in the aromatic region (7.3-8.0 ppm) corresponding to the four protons on the substituted benzene (B151609) ring.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum typically shows signals for the methyl carbon around 14 ppm and the methylene carbon around 61 ppm. The carbonyl carbon of the ester group appears significantly downfield, at approximately 165 ppm. The aromatic carbons appear in the 128-135 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. A strong absorption peak is observed around 1720-1730 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. C-O stretching vibrations are typically found in the 1100-1300 cm⁻¹ region. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-Cl stretching vibration is observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z 184, with a characteristic [M+2]⁺ peak at m/z 186 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Key fragmentation patterns include the loss of the ethoxy group (-OC₂H₅) to form the 3-chlorobenzoyl cation at m/z 139 (base peak), and the subsequent loss of a carbonyl group (-CO) to give the 3-chlorophenyl cation at m/z 111.

| m/z | Relative Intensity | Fragment |

| 184/186 | Moderate | [M]⁺ (Molecular ion) |

| 155/157 | Low | [M - C₂H₅]⁺ |

| 139/141 | High (Base Peak) | [M - OC₂H₅]⁺ |

| 111/113 | Moderate | [M - OC₂H₅ - CO]⁺ |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from 3-chlorobenzoic acid and ethanol using an acid catalyst.

Materials:

-

3-chlorobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (B109758) (or diethyl ether)

-

Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chlorobenzoic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the moles of carboxylic acid) to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid - Caution: CO₂ evolution), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield the pure ester.

Purification by Column Chromatography

For higher purity, the crude product can be purified by column chromatography on silica (B1680970) gel.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Ethyl acetate (B1210297)

-

Chromatography column and collection tubes.

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

A common method for the analysis of this compound involves GC-MS.

Typical GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.

HPLC can also be used for the analysis and purification of this compound.[3]

Typical HPLC Conditions:

-

Column: A reverse-phase C18 column.[3]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[3]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230 nm).

-

Flow Rate: Typically 1 mL/min.

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A notable application is its role as a key intermediate in the synthesis of Etofamide .[3]

Etofamide is an antiprotozoal agent used for the treatment of amoebiasis.[3][4] Its mechanism of action is believed to involve the inhibition of nucleic acid and protein synthesis in the parasite Entamoeba histolytica.[5]

The synthesis of Etofamide involves the conversion of the ester group of this compound into an amide. This is typically achieved by reacting the ester with a suitable amine under conditions that facilitate amidation. The 3-chloro-substituted benzene ring is a crucial pharmacophore in the final drug molecule.

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification for the synthesis of this compound.

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and analysis of this compound.

Caption: Synthesis and Purification Workflow.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined chemical and physical properties. The straightforward synthesis via Fischer esterification, coupled with established purification and analytical protocols, makes it readily accessible for research and development. Its role as a key precursor in the synthesis of the antiprotozoal drug Etofamide highlights its importance in the pharmaceutical industry. This guide provides a solid foundation for researchers, scientists, and drug development professionals working with this important compound.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 3-chlorobenzoate (B1228886), an organic compound of interest in various research and development applications. The information presented herein is intended to support laboratory work, safety assessments, and the design of experimental protocols.

Core Physical Properties

Ethyl 3-chlorobenzoate is a clear, colorless to slightly pale yellow liquid at room temperature.[1] Its fundamental physical characteristics are summarized in the table below, providing a quick reference for key quantitative data.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [2] |

| Boiling Point | 242 °C at 760 mmHg | [3] |

| Density | 1.182 g/mL | [3] |

| Refractive Index | 1.520 | [3] |

| Solubility | Soluble in organic solvents. Specific quantitative data in common solvents is not readily available. Based on the solubility of the related compound 3-chlorobenzoic acid, it is expected to be poorly soluble in water.[4] | N/A |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Two common methods for its determination are:

-

Distillation Method: This is a macro-scale method suitable for larger sample volumes. The liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured. A constant temperature reading during the collection of the distillate indicates the boiling point.

-

Capillary Method (Siwoloboff Method): This micro-scale method is ideal for small sample quantities. A small amount of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted into it. The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon slight cooling, the liquid just begins to enter the capillary tube, is recorded as the boiling point.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. For liquids, it can be determined using several methods:

-

Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale on the stem of the hydrometer at the point where the liquid surface meets it. This method is quick but generally less accurate than the pycnometer method.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance and is temperature-dependent.

-

Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the liquid are placed on the prism surface. The refractometer is adjusted until the dividing line between the light and dark fields is centered on the crosshairs of the eyepiece. The refractive index is then read directly from the calibrated scale. The temperature should be controlled and recorded as the refractive index is temperature-sensitive.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a liquid in various solvents can be determined qualitatively and quantitatively.

-

Qualitative Determination: A small, measured amount of the liquid solute is added to a specific volume of the solvent in a test tube. The mixture is agitated, and the miscibility is observed. If the liquid dissolves completely, it is deemed soluble. If two distinct layers form, it is insoluble. This can be repeated with various solvents (e.g., water, ethanol, diethyl ether, acetone) to establish a solubility profile.

-

Quantitative Determination: A saturated solution of the liquid in a given solvent is prepared at a specific temperature. A known volume of the saturated solution is then carefully separated from any undissolved solute. The amount of solute in the separated solution is determined by a suitable analytical technique, such as gas chromatography or by carefully evaporating the solvent and weighing the residual solute. The solubility is then expressed in terms of concentration (e.g., g/100 mL or mol/L).

Logical Relationship of Physical Properties and Their Determination

The following diagram illustrates the logical flow from the compound of interest to its physical properties and the experimental methods used for their determination.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, properties, and synthesis of Ethyl 3-chlorobenzoate (B1228886). The information herein is intended to support research and development activities by providing key data and methodologies in a structured and accessible format.

Chemical Identity and Physical Properties

Ethyl 3-chlorobenzoate, also known as ethyl m-chlorobenzoate, is an aromatic ester. Structurally, it consists of a benzene (B151609) ring substituted at the meta-position (C3) with a chlorine atom and an ethyl ester group.[1][2] This substitution pattern dictates its chemical reactivity and physical characteristics.

The compound presents as a clear, colorless liquid at room temperature.[3] Key chemical identifiers and physical properties are summarized in the table below for quick reference.

| Identifier / Property | Value | Reference |

| IUPAC Name | This compound | [1][2][4] |

| Synonyms | Ethyl m-chlorobenzoate, 3-Chlorobenzoic acid ethyl ester | [1][2] |

| CAS Number | 1128-76-3 | [1][2][4] |

| Molecular Formula | C₉H₉ClO₂ | [1][2][4] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Appearance | Clear colorless liquid | [3][4] |

| Boiling Point | 242 °C (at 760 mmHg); 118-120 °C (at 13 mmHg) | [3] |

| Density | 1.186 g/cm³ | [3] |

| Refractive Index | 1.5190 - 1.5230 (at 20 °C) | [4] |

Spectroscopic Data for Structural Elucidation

The molecular structure of this compound is confirmed through various spectroscopic techniques. The data presented below are characteristic of the compound and serve as a reference for sample verification.

| Technique | Data | Interpretation |

| ¹H NMR | Ethyl Group: δ ~4.3-4.4 ppm (quartet, 2H, -OCH₂-), δ ~1.3-1.4 ppm (triplet, 3H, -CH₃). Aromatic Group: δ ~7.9-8.0 ppm (singlet/triplet, 1H), δ ~7.9 ppm (doublet, 1H), δ ~7.5 ppm (multiplet, 1H), δ ~7.3-7.4 ppm (multiplet, 1H). | The quartet and triplet signals are characteristic of an ethyl group attached to an electronegative atom (oxygen). The aromatic signals in the δ 7.3-8.0 ppm range correspond to the four protons on the disubstituted benzene ring.[5] |

| ¹³C NMR | Carbonyl: δ ~165.7 ppm. Aromatic: δ ~134.3, 132.8, 131.8, 129.6, 127.6 ppm. Ethyl Group: δ ~61.0 ppm (-OCH₂-), δ ~14.1 ppm (-CH₃). | The peak at ~166 ppm is indicative of an ester carbonyl carbon. Six distinct signals for the aromatic carbons confirm the disubstituted pattern. The signals at ~61 and ~14 ppm are typical for the ethyl ester carbons.[5] |

| IR Spectroscopy | ~1720 cm⁻¹ (strong): C=O stretch (ester). ~1275 & ~1110 cm⁻¹ (strong): C-O stretch. ~3000-3100 cm⁻¹ (medium): Aromatic C-H stretch. ~2850-2980 cm⁻¹ (medium): Aliphatic C-H stretch. ~750-800 cm⁻¹ (strong): C-Cl stretch / Ar-H out-of-plane bend. | The strong absorption at ~1720 cm⁻¹ is the most prominent feature, confirming the presence of the ester carbonyl group. The C-O stretches further support the ester functionality.[6] |

| Mass Spectrometry (EI) | m/z 184 (M⁺): Molecular ion. m/z 156: Loss of ethylene (B1197577) (-C₂H₄). m/z 139: Loss of ethoxy group (-OC₂H₅). m/z 111: Loss of -COOC₂H₅. | The mass spectrum shows the parent molecular ion and characteristic fragmentation patterns for an ethyl benzoate (B1203000) structure, including the loss of the ethoxy radical and the subsequent loss of carbon monoxide.[2] |

Synthesis and Experimental Protocols

This compound is most commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-chlorobenzoic acid, with ethanol (B145695) in the presence of an acid catalyst. The precursor, 3-chlorobenzoic acid, can be prepared from 5-chloroanthranilic acid.

Protocol 1: Synthesis of 3-Chlorobenzoic Acid (Precursor)

This protocol outlines the conversion of 5-chloroanthranilic acid to 3-chlorobenzoic acid.

Materials:

-

5-chloroanthranilic acid

-

45% (w/w) Sulfuric acid

-

Isopropanol

-

Sodium nitrite (B80452)

-

Deionized water

Procedure:

-

In a suitable reaction vessel, introduce 172 parts by weight of 5-chloroanthranilic acid into a mixture of 550 parts of 45% sulfuric acid and 600 parts of isopropanol.[7]

-

Heat the mixture to 80 °C.

-

Slowly add a solution of 100 parts of sodium nitrite in 140 parts of water to the reaction mixture over a period of 6 hours. Vigorous evolution of nitrogen gas will be observed.[7]

-

After the addition is complete, cool the reaction mixture to room temperature.

-

Add 1,500 parts of water to precipitate the product.[7]

-

Collect the solid product by filtration and wash with cold water.

-

Dry the product to obtain 3-chlorobenzoic acid.

Protocol 2: Synthesis of this compound via Fischer Esterification

This protocol details the acid-catalyzed esterification of 3-chlorobenzoic acid.

Materials:

-

3-chlorobenzoic acid

-

Absolute ethanol (reagent and solvent)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Brine (saturated NaCl solution)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chlorobenzoic acid (1.0 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).[8][9]

-

While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents or a few drops) to the mixture.[1][8][9]

-

Heat the reaction mixture to reflux and maintain for several hours (typically 3-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.[8][9]

-

Dilute the residue with water and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), water, and finally brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield crude this compound.

-

If necessary, the product can be further purified by vacuum distillation.[9]

Visualization of Synthesis Pathway

The logical workflow for the synthesis of this compound from a common precursor is illustrated below. This diagram outlines the key transformation steps described in the experimental protocols.

Caption: Synthesis workflow from 5-chloroanthranilic acid to this compound.

References

- 1. chem.uoi.gr [chem.uoi.gr]

- 2. This compound | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1128-76-3 [m.chemicalbook.com]

- 4. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. CSD Solution #13 [chem.ucalgary.ca]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-chlorobenzoate from 3-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-chlorobenzoate (B1228886) from 3-chlorobenzoic acid, a key transformation in the preparation of various pharmaceutical intermediates and fine chemicals. The primary focus of this document is the Fischer-Speier esterification, a reliable and widely used method for this conversion.

Reaction Overview and Mechanism

The synthesis of ethyl 3-chlorobenzoate from 3-chlorobenzoic acid is typically achieved through Fischer esterification. This acid-catalyzed equilibrium reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] To drive the reaction towards the formation of the ester, an excess of the alcohol is commonly used, and the water formed as a byproduct can be removed.[1][2]

The mechanism of Fischer esterification proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2]

-

Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Property | 3-Chlorobenzoic Acid | This compound |

| Molecular Formula | C₇H₅ClO₂ | C₉H₉ClO₂ |

| Molecular Weight | 156.57 g/mol | 184.62 g/mol [3] |

| Appearance | White to off-white crystalline powder | Colorless to light yellow clear liquid |

| Melting Point | 155-158 °C | N/A |

| Boiling Point | 284.7 °C | 118-120 °C at 13 mmHg[4] |

| Density | 1.496 g/cm³ | 1.182 g/mL[5] |

| CAS Number | 535-80-8[6] | 1128-76-3[3][7] |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695), ether | Insoluble in water; soluble in common organic solvents |

Experimental Protocol: Fischer Esterification

This section details a representative experimental procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

3-Chlorobenzoic acid

-

Absolute ethanol (reagent grade)

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or ethyl acetate (B1210297)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 3-chlorobenzoic acid and a significant excess of absolute ethanol (typically 5-10 molar equivalents). The ethanol serves as both a reactant and the solvent.

-

Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol% relative to the carboxylic acid). The addition is exothermic, so it should be done cautiously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a period of 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted 3-chlorobenzoic acid. Continue the addition until the effervescence of carbon dioxide ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[4]

-

Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4] Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.[4]

-

Purification: The crude this compound can be further purified by vacuum distillation to obtain a product of high purity.[8]

Quantitative Data

| Parameter | Value |

| Typical Yield | > 90% |

| Purity (GC) | > 98% |

Visualizations

Reaction Scheme

Caption: Fischer esterification of 3-chlorobenzoic acid.

Experimental Workflow

Caption: Workflow for this compound synthesis.

Safety Considerations

-

3-Chlorobenzoic acid: May cause skin and eye irritation. Avoid inhalation of dust.

-

Ethanol: Highly flammable liquid and vapor.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Diethyl ether and Ethyl acetate: Highly flammable liquids. Work in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.

This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity levels.

References

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Benzoic acid, 3-chloro-, ethyl ester [webbook.nist.gov]

- 4. This compound | 1128-76-3 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to Ethyl 3-chlorobenzoate (CAS: 1128-76-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-chlorobenzoate (B1228886), a valuable chemical intermediate in organic synthesis and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis and purification protocols, and safety information.

Chemical and Physical Properties

Ethyl 3-chlorobenzoate is a colorless to light yellow liquid.[1][2] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₉H₉ClO₂ | [3][4] | |

| Molecular Weight | 184.62 | g/mol | [3][4] |

| CAS Number | 1128-76-3 | [3][4] | |

| IUPAC Name | This compound | [4] | |

| Synonyms | Ethyl m-chlorobenzoate, 3-Chlorobenzoic acid ethyl ester | [3][4] | |

| Appearance | Clear colorless to light yellow liquid | [1][2] | |

| Boiling Point | 118-120 (at 13 mmHg) | °C | |

| Density | 1.186 | g/cm³ | |

| Refractive Index | 1.5190-1.5230 (at 20°C) | [1] | |

| Solubility | Insoluble in water, soluble in common organic solvents | ||

| InChI Key | LVFRSNCBCHABAM-UHFFFAOYSA-N | [3][4] | |

| SMILES | CCOC(=O)c1cccc(Cl)c1 | [3][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Data and Interpretation | Source(s) |

| ¹H NMR | Spectra will show characteristic peaks for the ethyl group (a quartet and a triplet) and the aromatic protons. The substitution pattern on the benzene (B151609) ring will influence the chemical shifts and coupling constants of the aromatic protons. | [4] |

| ¹³C NMR | The spectrum will display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the chlorinated benzene ring. | [4] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for chlorine. | [4] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹) and bands corresponding to the C-Cl and C-H bonds of the aromatic ring and the ethyl group. | [4] |

Synthesis of this compound

This compound is commonly synthesized via the Fischer esterification of 3-chlorobenzoic acid with ethanol (B145695) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 3-chlorobenzoic acid and ethanol.

Materials:

-

3-chlorobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-chlorobenzoic acid and an excess of absolute ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Caption: Synthesis workflow for this compound.

Purification

The crude this compound can be purified by column chromatography.

Experimental Protocol: Column Chromatography

This protocol outlines the purification of crude this compound.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate (B1210297)

-

Chromatography column

-

Collection tubes

-

TLC plates and developing chamber

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane) and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a non-polar solvent system (e.g., hexane or a low percentage of ethyl acetate in hexane).

-

Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC. This compound, being more polar than non-polar impurities, will elute later.

-

Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to facilitate the elution of the product.

-

Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent using a rotary evaporator to obtain purified this compound.

Caption: Purification workflow for this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. The presence of the chloro- and ester functional groups allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. In the context of drug development, chloro-containing compounds are prevalent in pharmaceuticals, and intermediates like this compound can be utilized in the synthesis of active pharmaceutical ingredients (APIs). For instance, derivatives of chlorobenzoates have been investigated for their potential as EGFR inhibitors, which are a class of anticancer drugs.

Safety and Handling

It is important to handle this compound with appropriate safety precautions.

| Hazard Category | Precautionary Statements |

| Health Hazards | May cause skin and eye irritation.[5] May be harmful if swallowed or inhaled. |

| Physical Hazards | Not classified as a physical hazard. |

| Handling | Wear protective gloves, clothing, and eye/face protection.[5] Use in a well-ventilated area. Avoid breathing vapors or mist. |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. |

| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |

This information is intended for use by qualified professionals and should be supplemented with a thorough review of the Safety Data Sheet (SDS) before handling.

References

Ethyl 3-chlorobenzoate IUPAC name

An In-Depth Technical Guide to Ethyl 3-chlorobenzoate (B1228886)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chlorobenzoate, with the IUPAC name this compound, is an aromatic ester of significant interest in organic synthesis and medicinal chemistry.[1] As a halogenated benzene (B151609) derivative, it serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its emerging role in drug development, particularly as a scaffold for targeted therapies.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Ethyl m-chlorobenzoate, Benzoic acid, 3-chloro-, ethyl ester | [1] |

| CAS Number | 1128-76-3 | [1][2] |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][3] |

| Appearance | Clear, colorless liquid | [2] |

| Density | 1.182 g/mL | [3] |

| Boiling Point | 242 °C | [3] |

| Refractive Index | 1.5190-1.5230 @ 20°C | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents. | |

| SMILES | CCOC(=O)C1=CC(=CC=C1)Cl | [1] |

| InChIKey | LVFRSNCBCHABAM-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Key Data Points | Source(s) |

| ¹H NMR | Spectral data available, showing characteristic peaks for ethyl and chlorobenzoyl moieties. | [4] |

| ¹³C NMR | Spectral data available. | [1] |

| Mass Spectrometry (MS) | Major fragments observed at m/z 139, 156, 111, 184. | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available for functional group identification. | [1][5] |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common laboratory-scale preparations.

Protocol 1: Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between 3-chlorobenzoic acid and ethanol (B145695).[6][7]

Objective: To synthesize this compound from 3-chlorobenzoic acid and ethanol.

Materials:

-

3-chlorobenzoic acid

-

Absolute ethanol (large excess)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

-

Deionized water

-

Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

-

In a round-bottom flask, suspend 3-chlorobenzoic acid in a 10-20 molar equivalent excess of absolute ethanol. The ethanol also serves as the solvent.

-

With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL per 25 mL of ethanol) to the mixture.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the mixture by removing excess ethanol using a rotary evaporator.

-

Pour the concentrated mixture into a separatory funnel containing ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any unreacted acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis via Acyl Chloride Intermediate

This method involves the conversion of 3-chlorobenzoic acid to its more reactive acyl chloride, followed by reaction with ethanol.

Objective: To synthesize this compound from 3-chlorobenzoic acid via 3-chlorobenzoyl chloride.

Materials:

-

3-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Absolute ethanol

-

Pyridine (B92270) (optional, as an acid scavenger)

-

Anhydrous diethyl ether or dichloromethane (B109758)

-

Round-bottom flask, reflux condenser, dropping funnel, standard glassware

Procedure: Part A: Synthesis of 3-Chlorobenzoyl Chloride

-

Place 3-chlorobenzoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap to capture HCl and SO₂ byproducts.

-

Add an excess of thionyl chloride (approximately 2-3 molar equivalents) to the flask.

-

Gently reflux the mixture for 1-2 hours, or until the evolution of gas ceases. The reaction converts the carboxylic acid to the acyl chloride.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

Part B: Esterification

-

Dissolve the crude 3-chlorobenzoyl chloride in an anhydrous solvent such as diethyl ether or dichloromethane in a clean, dry flask.

-

Cool the solution in an ice bath.

-

Slowly add absolute ethanol (1.1 molar equivalents) to the stirred solution. A small amount of pyridine can be added to neutralize the HCl formed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Wash the reaction mixture with water, dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain this compound.

-

Purify the product by vacuum distillation if necessary.

Applications in Drug Development

Halogenated aromatic compounds, such as this compound, are valuable intermediates in the synthesis of pharmaceuticals. The chloro-substituent can serve as a handle for further functionalization or can be an integral part of the final drug molecule, influencing its pharmacokinetic and pharmacodynamic properties.

A notable application of a closely related derivative is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.[8][9] Derivatives of 4-amino-3-chlorobenzoate have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[8][9] These compounds are designed to target the tyrosine kinase domain of EGFR, a key signaling protein often dysregulated in cancer.

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates a simplified EGFR signaling cascade and the point of intervention for targeted inhibitors.

Caption: Simplified EGFR signaling pathway and the mechanism of its inhibition.

The development of such inhibitors often involves the synthesis of a library of compounds derived from a common scaffold, such as a substituted benzoate ester. This compound can be a precursor to these scaffolds, highlighting its importance in medicinal chemistry research.

Synthetic Workflow for Drug Discovery

The general workflow for utilizing this compound as a starting material in a drug discovery program is outlined below.

Caption: General workflow for drug discovery starting from this compound.

Conclusion

This compound is a commercially available and synthetically accessible compound with significant utility for researchers in the chemical and pharmaceutical sciences. Its well-defined properties and reactivity make it an excellent starting material and intermediate for a wide range of applications, from fundamental organic synthesis to the discovery of novel therapeutic agents. This guide has provided the core technical information required for its effective use in a research and development setting.

References

- 1. This compound | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound [stenutz.eu]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety Data Sheet of Ethyl 3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Ethyl 3-chlorobenzoate (B1228886), compiled and presented for the scientific community. The information is structured to offer easy access to critical safety information, facilitating its use in research and development settings.

Chemical Identification

| Identifier | Value |

| Chemical Name | Ethyl 3-chlorobenzoate |

| Synonyms | Ethyl m-chlorobenzoate, 3-Chlorobenzoic acid ethyl ester |

| CAS Number | 1128-76-3[1][2] |

| EC Number | 214-441-3[1][2] |

| Molecular Formula | C₉H₉ClO₂[1][2] |

| Molecular Weight | 184.62 g/mol [2] |

| InChI Key | LVFRSNCBCHABAM-UHFFFAOYSA-N[2] |

| SMILES | CCOC(=O)C1=CC=CC(Cl)=C1[3] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Clear colorless liquid[3] |

| Boiling Point | 242 °C[4] |

| Density | 1.182 g/mL[4] |

| Refractive Index | 1.5190-1.5230 @ 20°C[3] |

| Assay (GC) | ≥98.0%[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Hazard Pictogram:

Precautionary Measures

A summary of precautionary statements is provided below.

| Type | Precautionary Statement |

| Prevention | P261: Avoid breathing mist/vapours/spray.[1] |

| P264: Wash all exposed external body areas thoroughly after handling.[1] | |

| P271: Use only outdoors or in a well-ventilated area.[1] | |

| P280: Wear protective gloves, protective clothing, eye protection and face protection.[1] | |

| Response | P302+P352: IF ON SKIN: Wash with plenty of water.[1] |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P312: Call a POISON CENTER/doctor/physician/first aider/if you feel unwell.[1] | |

| P332+P313: If skin irritation occurs: Get medical advice/attention.[1] | |

| P337+P313: If eye irritation persists: Get medical advice/attention.[1] | |

| P362+P364: Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405: Store locked up.[1] | |

| Disposal | P501: Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation.[1] |

Experimental Protocols

Detailed experimental protocols for the determination of toxicological and ecotoxicological properties were not explicitly provided in the referenced safety data sheets. The hazard classifications are typically based on data from analogous compounds or computational models (e.g., QSAR). For definitive experimental data, it is recommended to consult specialized toxicological databases or conduct specific testing according to OECD guidelines.

A general procedure for esterification to synthesize this compound involves reacting 3-chlorobenzoic acid with chloroethane (B1197429) in the presence of a catalyst in an aqueous ethanol (B145695) solution. The reaction progress is monitored by thin-layer chromatography (TLC). Following the reaction, the product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.[5]

Safety Information Workflow

The following diagram illustrates the logical flow of information and actions based on the Safety Data Sheet for this compound.

Caption: Logical workflow from hazard identification to response and disposal for this compound.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound [stenutz.eu]

- 5. This compound | 1128-76-3 [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling and Storage of Ethyl 3-chlorobenzoate

For researchers, scientists, and drug development professionals, the safe handling and storage of chemical reagents are paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the essential precautions and procedures for managing Ethyl 3-chlorobenzoate (B1228886) in a laboratory setting.

Physicochemical and Hazard Properties

A thorough understanding of the physicochemical and hazardous properties of Ethyl 3-chlorobenzoate is the foundation of its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C9H9ClO2 | [1] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| CAS Number | 1128-76-3 | [3] |

| EC Number | 214-441-3 | [3] |

| Appearance | Clear liquid | [4] |

| Boiling Point | 118-120°C at 13 mm Hg | [5] |

| Density | 1.186 g/cm³ | [5] |

| Refractive Index | 1.5220 | [5] |

| Flash Point | 118-120°C at 13 mm Hg | [5] |

Table 2: Hazard Identification and Classification

| Hazard Statement | Classification | Source |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

Personal Protective Equipment (PPE) and Exposure Controls

To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields or goggles. Use of a face shield is recommended where splashing is possible. Conforms to EN166 or OSHA 29 CFR 1910.133. | [6] |

| Skin Protection | Wear protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. | [3][6] |

| Respiratory Protection | Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. A Type A brown organic vapor filter conforming to EN14387 is suggested. | [6] |

| Hand Protection | Protective gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. |

General industrial hygiene practices should be followed, such as washing hands before breaks and at the end of the workday.[7] Contaminated clothing should be removed and washed before reuse.[6]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure or incompatible reactions.

Handling

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[3][6]

-

Personal Contact: Avoid contact with skin, eyes, and clothing.[3][6] Do not breathe vapors or mist.[3][6]

-

Hygiene: Do not eat, drink, or smoke when handling this product.[3] Wash hands and any exposed skin thoroughly after handling.[6]

-

Container Integrity: Keep containers securely sealed when not in use.[3] Avoid physical damage to containers.[3]

Storage

-

Temperature: Store in a cool, dry place.[5][8] The recommended storage temperature is room temperature.[4][5]

-

Container: Store in a tightly closed, suitable container, such as a polyethylene (B3416737) or polypropylene (B1209903) container.[3] Ensure all containers are clearly labeled and free from leaks.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Atmosphere: Store under an inert atmosphere.[6]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure to personnel and the environment.

Spill Cleanup Protocol

-

Evacuate and Secure the Area: Clear the area of all personnel and move upwind of the spill.[3] Ensure adequate ventilation.

-

Don Personal Protective Equipment (PPE): Wear the appropriate PPE as outlined in Table 3, including respiratory protection, chemical-resistant gloves, and eye protection.[3]

-

Contain the Spill: For minor spills, contain and absorb the spill with inert material such as sand, earth, or vermiculite.[3] For major spills, prevent the spillage from entering drains, sewers, or water courses.[3]

-

Collect the Spilled Material: Carefully wipe up or scoop the absorbed material into a suitable, labeled container for waste disposal.[3]

-

Decontaminate the Area: Clean the affected area thoroughly.

-

Waste Disposal: Dispose of the waste material in accordance with local, regional, and national regulations.[6]

The logical workflow for handling a chemical spill is illustrated in the diagram below.

References

- 1. This compound | 1128-76-3 [chemicalbook.com]

- 2. This compound | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound CAS#: 1128-76-3 [m.chemicalbook.com]

- 5. This compound | 1128-76-3 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. 1128-76-3|this compound|BLD Pharm [bldpharm.com]

Basic reactions of Ethyl 3-chlorobenzoate

An In-depth Technical Guide on the Core Reactions of Ethyl 3-chlorobenzoate (B1228886)

Introduction

Ethyl 3-chlorobenzoate is a halogenated aromatic ester with the chemical formula C₉H₉ClO₂.[1] It serves as a versatile building block in organic synthesis, primarily due to the presence of two key reactive sites: the ester functional group and the carbon-chlorine bond on the aromatic ring. This guide provides a detailed overview of the fundamental reactions involving this compound, intended for researchers, scientists, and professionals in drug development. The content covers transformations of the ester group, palladium-catalyzed cross-coupling reactions at the aryl chloride, and electrophilic substitution on the aromatic ring.

Reactions Involving the Ester Functional Group

The ester moiety in this compound is susceptible to nucleophilic acyl substitution and reduction, enabling its conversion into a variety of other functional groups.

Hydrolysis

Hydrolysis of this compound cleaves the ester bond to yield 3-chlorobenzoic acid and ethanol. This transformation is typically carried out under basic conditions (saponification) followed by an acidic workup.

Reaction Scheme: The alkaline hydrolysis of this compound proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the elimination of the ethoxide leaving group. Subsequent acidification protonates the resulting carboxylate salt to yield the final carboxylic acid product.[2]

References

A Technical Guide to Determining the Solubility of Ethyl 3-Chlorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of ethyl 3-chlorobenzoate (B1228886) in various organic solvents. Due to the limited availability of published quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol that can be implemented in a laboratory setting. Understanding the solubility of ethyl 3-chlorobenzoate is crucial for its application in organic synthesis, formulation development, and quality control.

Data Presentation

Following the experimental determination of solubility, all quantitative data should be meticulously organized for clarity and comparative analysis. A well-structured table is essential for presenting the results. The table should include the solvent, the temperature at which the measurement was conducted, and the measured solubility in various units such as grams of solute per 100 grams of solvent ( g/100g ), molarity (mol/L), and mole fraction (χ).

Table 1: Solubility of this compound in various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mol/L) | Mole Fraction (χ) |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| [Add other solvents as tested] |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid solute in a liquid solvent. It involves saturating the solvent with the solute at a specific temperature, separating a known mass of the saturated solution, evaporating the solvent, and then weighing the remaining solute.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (chemically resistant to the solvent)

-

Pre-weighed glass vials for drying

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure equilibrium is reached. The time required to reach equilibrium may vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant). A typical duration is 24-48 hours.

-

-

Sample Withdrawal:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial.

-

Carefully withdraw a specific volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation of the solute due to temperature changes.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Immediately seal the vial containing the filtered saturated solution and weigh it accurately using an analytical balance. The mass of the saturated solution is the difference between this weight and the weight of the empty vial.

-

Evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. A vacuum oven can be used to expedite the process and to use lower temperatures, which is preferable to avoid decomposition of the solute.

-

Continue drying until a constant weight of the vial containing the dry solute is achieved. This indicates that all the solvent has been removed.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the weight of the empty vial from the final constant weight of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility in the desired units:

-

g/100g solvent: (mass of solute / mass of solvent) * 100

-

Molarity (mol/L): (moles of solute / volume of solution in L). The density of the saturated solution will be needed for this calculation.

-

Mole fraction (χ): (moles of solute) / (moles of solute + moles of solvent)

-

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the gravimetric method.

Caption: Experimental workflow for solubility determination.

This structured approach will enable researchers and scientists to generate reliable and reproducible solubility data for this compound in a variety of organic solvents, facilitating its effective use in research and development.

Ethyl 3-chlorobenzoate: A Technical Guide to its Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethyl 3-chlorobenzoate (B1228886), a key chemical intermediate in various research and development applications, particularly within the pharmaceutical and agrochemical industries. This document details its commercial availability, physicochemical properties, spectroscopic data, synthesis and purification protocols, and its role as a building block in the synthesis of bioactive molecules.

Commercial Availability and Suppliers

Ethyl 3-chlorobenzoate is readily available from a variety of chemical suppliers, catering to both research and bulk commercial needs. Purity levels typically range from 94% to over 98%, with common quantities offered from grams to kilograms.

Table 1: Commercial Availability of this compound

| Supplier | Available Quantities | Purity |

| Thermo Scientific Chemicals (Alfa Aesar) | 5 g, 25 g | ≥98% |

| Ivy Fine Chemicals | 25 g, 100 g, Bulk | Not specified |

| TCI America | 5 g, 25 g | >94.0% (GC) |

| ChemicalBook | Various (e.g., 25g) | 99% |

| ECHEMI | Various | Pharmaceutical Grade/99% |

Note: Availability and purity may vary. It is recommended to consult the supplier's specific product information.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application, and characterization.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1128-76-3 | |

| Molecular Formula | C₉H₉ClO₂ | |

| Molecular Weight | 184.62 g/mol | |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 118-120 °C at 13 mmHg | [2] |

| Density | 1.186 g/cm³ | [2] |

| Refractive Index | 1.5190-1.5230 @ 20°C | [1] |

Spectroscopic Data

Spectroscopic data is critical for the identification and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data Highlights |

| ¹H NMR | (Predicted) Aromatic protons (multiplet, ~7.3-8.0 ppm), Ethyl quartet (~4.4 ppm), Ethyl triplet (~1.4 ppm) |

| ¹³C NMR | Carbonyl carbon (~165 ppm), Aromatic carbons (~128-135 ppm), Methylene carbon (~61 ppm), Methyl carbon (~14 ppm) |

| Mass Spectrometry (GC-MS) | Molecular ion (m/z): 184. Key fragments: 155, 139, 111. |

| Infrared (IR) Spectroscopy | C=O stretch (~1720 cm⁻¹), C-O stretch (~1250 cm⁻¹), C-Cl stretch (~750 cm⁻¹) |

Experimental Protocols

The following sections detail the synthesis and purification of this compound.

Synthesis via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of 3-chlorobenzoic acid with ethanol (B145695), using a strong acid catalyst.[3]

Materials:

-

3-chlorobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobenzoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Caption: Fischer Esterification of 3-Chlorobenzoic Acid.

Purification Protocols

The crude product can be purified by column chromatography or recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing the polarity) is typically effective.[6] The less polar this compound will elute before the more polar 3-chlorobenzoic acid.

Caption: Workflow for Column Chromatography Purification.

Recrystallization: While this compound is a liquid at room temperature, recrystallization can be a viable purification method if the crude product is a solid due to impurities. A mixed solvent system, such as ethanol/water, may be effective.[7][8] The principle relies on the desired compound being soluble in the hot solvent and insoluble in the cold solvent, while impurities remain in solution.

Applications in Research and Drug Development

Chlorine-containing compounds play a significant role in the pharmaceutical industry, with over a quarter of all FDA-approved drugs containing at least one chlorine atom.[9] Substituted benzoates, including this compound, are valuable intermediates in the synthesis of more complex molecules.

While specific, widespread applications of this compound are proprietary to various drug discovery programs, its utility can be inferred from its chemical structure. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the chloro-substituted aromatic ring can participate in various cross-coupling reactions to build molecular complexity.

A notable example of a structurally related compound is ethyl 4-amino-3-chlorobenzoate, which has been used as a starting material for the synthesis of novel derivatives that act as Epidermal Growth Factor Receptor (EGFR) inhibitors, a target for anticancer drugs.[7] This highlights the potential of chlorobenzoate esters as key building blocks in medicinal chemistry.

Caption: Role of this compound in Drug Development.

References

- 1. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | 1128-76-3 [amp.chemicalbook.com]

- 3. athabascau.ca [athabascau.ca]

- 4. This compound | 1128-76-3 [chemicalbook.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. benchchem.com [benchchem.com]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-chlorobenzoate: A Comprehensive Technical Guide for Researchers

An In-depth Overview of a Versatile Research Chemical in Organic Synthesis and Drug Discovery

Ethyl 3-chlorobenzoate (B1228886), a halogenated aromatic ester, serves as a crucial building block and intermediate in a wide array of chemical syntheses. Its utility is particularly pronounced in the realms of pharmaceutical and agrochemical research, where the introduction of a chloro-substituted phenyl ring can significantly influence the biological activity of a molecule. This technical guide provides a thorough examination of the physical and chemical properties, synthesis, reactivity, and spectroscopic profile of Ethyl 3-chlorobenzoate, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Data

This compound is a colorless to light yellow liquid at room temperature. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| CAS Number | 1128-76-3 | [1] |

| Density | 1.186 g/cm³ | [2] |

| Boiling Point | 118-120 °C at 13 mmHg | [2] |

| Refractive Index | 1.5190-1.5230 @ 20 °C | [3] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Assay (GC) | ≥98.0% | [3] |

Synthesis of this compound